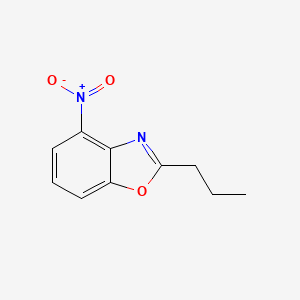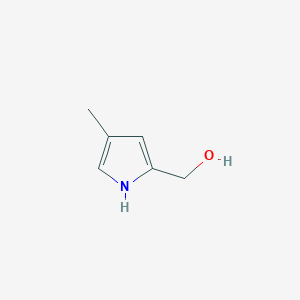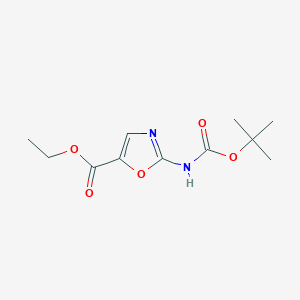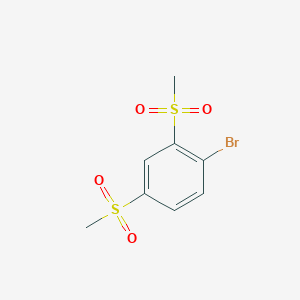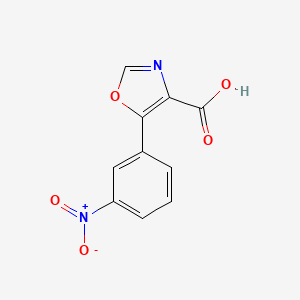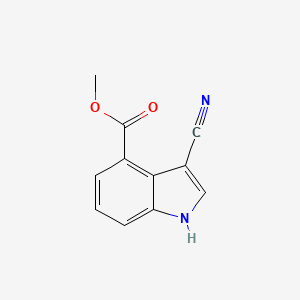
Methyl 3-cyano-1H-indole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-cyano-1H-indole-4-carboxylate” is a chemical compound with the molecular formula C₁₁H₈N₂O₂ . It is also known as “3-Cyano-1H-indole-4-carboxylic acid methyl ester” and has a mass of 200.1938 dalton .
Molecular Structure Analysis
The molecular structure of “Methyl 3-cyano-1H-indole-4-carboxylate” can be represented by the canonical SMILES string: COC(=O)C1=C2C(=CC=C1)NC=C2C#N . This represents the arrangement of atoms and their connectivity.Physical And Chemical Properties Analysis
“Methyl 3-cyano-1H-indole-4-carboxylate” has a molecular weight of 200.2 . The compound’s InChI code is 1S/C11H8N2O2/c1-15-11(14)8-3-2-4-9-10(8)7(5-12)6-13-9/h2-4,6,13H,1H3 .Wissenschaftliche Forschungsanwendungen
- Indole derivatives are frequently used in drug discovery due to their wide range of biological activities .
- They can serve as building blocks in the synthesis of various pharmaceutical compounds .
- Indole derivatives can be used as reactants for the preparation of tryptophan dioxygenase inhibitors .
- These inhibitors can serve as potential anticancer immunomodulators .
- Indole derivatives can be used in the preparation of cytotoxic agents against multidrug-resistant cancer cells .
Medicinal Chemistry
Synthesis of Anticancer Immunomodulators
Development of Cytotoxic Agents
Inhibition of β-Tryptase
Preparation of Histamine H3 Antagonists
Synthesis of Antitumor Agents
- Indole derivatives are frequently used in drug discovery due to their wide range of biological activities .
- They can serve as building blocks in the synthesis of various pharmaceutical compounds .
- Indole derivatives can be used as reactants for the preparation of tryptophan dioxygenase inhibitors .
- These inhibitors can serve as potential anticancer immunomodulators .
- Indole derivatives can be used in the preparation of cytotoxic agents against multidrug-resistant cancer cells .
Medicinal Chemistry
Synthesis of Anticancer Immunomodulators
Development of Cytotoxic Agents
Inhibition of β-Tryptase
Preparation of Histamine H3 Antagonists
Synthesis of Antitumor Agents
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-cyano-1H-indole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)8-3-2-4-9-10(8)7(5-12)6-13-9/h2-4,6,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPYJMZQCATEKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650132 |
Source


|
| Record name | Methyl 3-cyano-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyano-1H-indole-4-carboxylate | |
CAS RN |
939793-19-8 |
Source


|
| Record name | Methyl 3-cyano-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

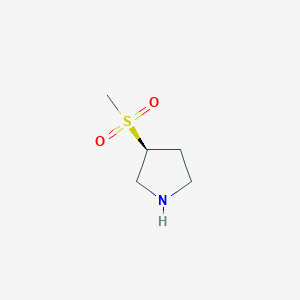
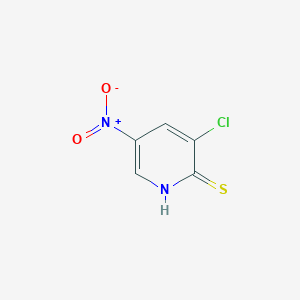
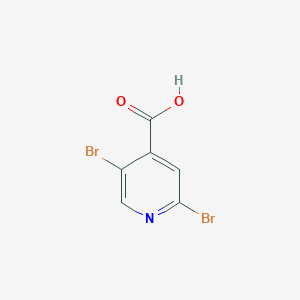
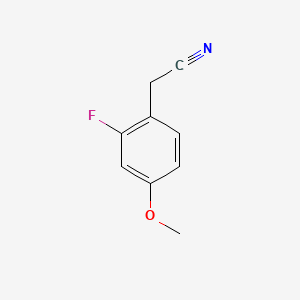
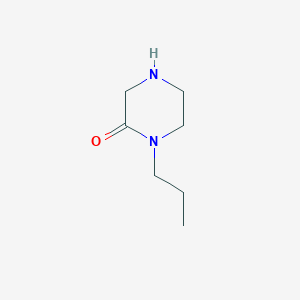
![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)
![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)
![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)
![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)
